2,3-Dihydrospiro[indene-1,4'-piperidine]
Overview
Description
2,3-Dihydrospiro[indene-1,4’-piperidine] is a chemical compound with the CAS Number: 428-38-6 and a molecular weight of 187.28 . It has a linear formula of C13H17N . The compound is typically stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .
Molecular Structure Analysis
The InChI code for 2,3-Dihydrospiro[indene-1,4’-piperidine] is 1S/C13H17N/c1-2-4-12-11(3-1)5-6-13(12)7-9-14-10-8-13/h1-4,14H,5-10H2 . This indicates the molecular structure of the compound.Physical and Chemical Properties Analysis
The physical and chemical properties of 2,3-Dihydrospiro[indene-1,4’-piperidine] include a density of 1.1±0.1 g/cm3, a boiling point of 304.8±31.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.6 mmHg at 25°C . The compound also has an enthalpy of vaporization of 54.5±3.0 kJ/mol, a flash point of 144.1±20.3 °C, and an index of refraction of 1.585 .Scientific Research Applications
1. As a Scaffold for Renin Inhibitors
A study by Nakamura et al. (2009) outlines an efficient synthetic method for a 5-alkoxy-(3R)-hydroxy-2,3-dihydrospiro[indene-1,4'-piperidines] scaffold, which exhibited moderate in vitro binding affinity for purified human renin. This suggests its potential application in the development of renin inhibitors (Nakamura et al., 2009).
2. In Modulating Presynaptic Cholinergic Function
Efange et al. (1994) synthesized semirigid vesamicol receptor ligands based on 2,3-dihydrospiro[indene-1,4'-piperidine], aiming to develop selective inhibitors of vesicular acetylcholine storage. Several compounds showed potent ligand activity, indicating the utility of this structure in studying presynaptic cholinergic function (Efange et al., 1994).
3. In the Formation of Indolium Perchlorates
Shachkus and Degutis (1988) reported the formation of 1,3-dihydrospiro[2H-indolo-2,2′-piperidine] derivatives from the reaction of 2-methylene-2,3-dihydro-1H-indole derivatives with acrylamide. This process led to the creation of 2-(3-carbamoylpropyl)-3H-indolium perchlorates, showcasing another application of this chemical structure (Shachkus & Degutis, 1988).
4. In the Synthesis of Novel Antidepressants
Ong et al. (1981) synthesized 3-aryl-1,3-dihydrospiro[benzo[c]thiophene-1,4'-piperidine] derivatives, which exhibited potent antidepressant-like activity. This indicates the potential of such structures in developing new antidepressant drugs (Ong et al., 1981).
Safety and Hazards
The safety information for 2,3-Dihydrospiro[indene-1,4’-piperidine] includes hazard statements H315-H319 . Precautionary statements include P264-P280-P302+P352-P305+P351+P338-P332+P313-P337+P313-P362 . The compound is typically stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .
Properties
IUPAC Name |
spiro[1,2-dihydroindene-3,4'-piperidine] | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N/c1-2-4-12-11(3-1)5-6-13(12)7-9-14-10-8-13/h1-4,14H,5-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBYFQSPEUIVDTF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCNCC2)C3=CC=CC=C31 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20576111 | |
Record name | 2,3-Dihydrospiro[indene-1,4'-piperidine] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20576111 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
428-38-6 | |
Record name | 2,3-Dihydrospiro[indene-1,4'-piperidine] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20576111 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the spiro[indene-1,4'-piperidine] scaffold in designing potential inhibitors of vesicular acetylcholine storage?
A: The spiro[indene-1,4'-piperidine] scaffold plays a crucial role in enhancing the binding affinity and selectivity of potential inhibitors targeting the vesamicol receptor. This receptor is involved in the vesicular storage of acetylcholine, a critical neurotransmitter. The research highlights that incorporating a rigid structure, like the spiro[indene-1,4'-piperidine] moiety, into the molecule helps to restrict the conformational flexibility of the ligand. [] This conformational restriction allows the ligand to adopt a shape that more effectively interacts with the binding site of the vesamicol receptor, leading to stronger binding affinity and potentially greater selectivity. []
Q2: How does the length of the bridge in spiro[indene-1,4'-piperidine] derivatives affect their potency as vesamicol receptor ligands?
A: Research indicates that the length of the bridge connecting the phenyl and piperidine rings significantly influences the potency of spiro[indene-1,4'-piperidine] derivatives as vesamicol receptor ligands. [] Studies have demonstrated that compounds with vinyl and ethylene bridges tend to exhibit higher potency compared to those incorporating propylene bridges. [] This observation suggests that a shorter, more rigid bridge structure might be more favorable for optimal interaction with the vesamicol receptor binding site.
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